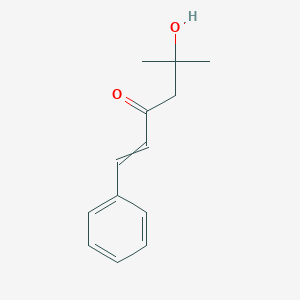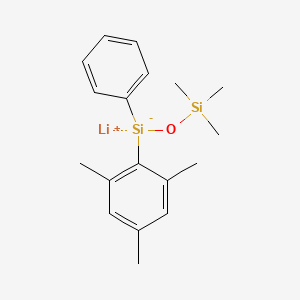
lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide is a complex organosilicon compound It is characterized by the presence of lithium, phenyl, and trimethylsilyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide typically involves the reaction of lithium with phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process requires careful control of temperature and solvent conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is usually purified through techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler organosilicon compounds.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Applications De Recherche Scientifique
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a tool for studying silicon-based biochemistry.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The lithium atom can coordinate with other molecules, facilitating the transfer of electrons and the formation of new chemical bonds. The phenyl and trimethylsilyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
Uniqueness
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide is unique due to its specific combination of lithium, phenyl, and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and material science. The presence of the trimethylsilyl group, in particular, enhances the compound’s solubility and compatibility with various solvents and reaction conditions.
Propriétés
Numéro CAS |
823207-29-0 |
|---|---|
Formule moléculaire |
C18H25LiOSi2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide |
InChI |
InChI=1S/C18H25OSi2.Li/c1-14-12-15(2)18(16(3)13-14)20(19-21(4,5)6)17-10-8-7-9-11-17;/h7-13H,1-6H3;/q-1;+1 |
Clé InChI |
XOFLNTBVHASCKR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CC(=C(C(=C1)C)[Si-](C2=CC=CC=C2)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


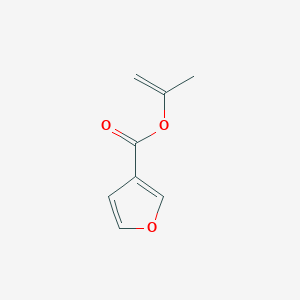
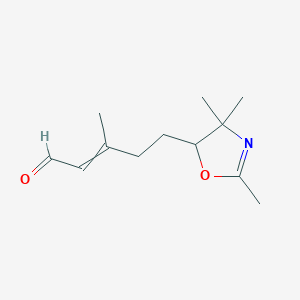
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
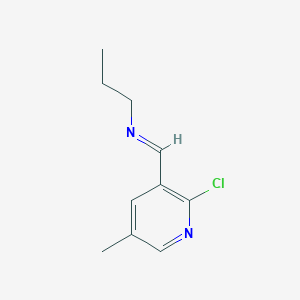

![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
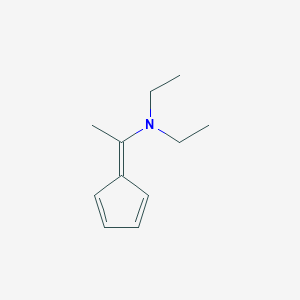

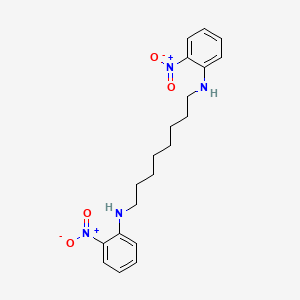

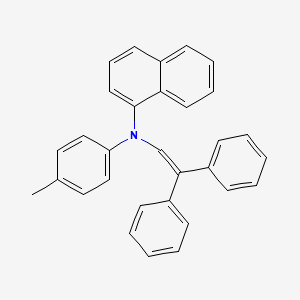
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
